[(Difluoromethyl)thio]acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Difluoromethyl)thio]acetic acid methyl ester is a chemical compound with the molecular formula C4H6F2O2S. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of a difluoromethylthio group attached to an acetic acid methyl ester moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Difluoromethyl)thio]acetic acid methyl ester typically involves the reaction of difluoromethylthiol with acetic acid methyl ester under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
[(Difluoromethyl)thio]acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylthio group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
[(Difluoromethyl)thio]acetic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of [(Difluoromethyl)thio]acetic acid methyl ester involves its interaction with specific molecular targets. The difluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethylthioacetic acid: Similar structure but lacks the ester group.
Methyl difluoromethylthioacetate: Another ester derivative with similar properties
Uniqueness
[(Difluoromethyl)thio]acetic acid methyl ester is unique due to the presence of both the difluoromethylthio group and the ester moiety, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C4H6F2O2S |
---|---|
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
methyl 2-(difluoromethylsulfanyl)acetate |
InChI |
InChI=1S/C4H6F2O2S/c1-8-3(7)2-9-4(5)6/h4H,2H2,1H3 |
InChI-Schlüssel |
VZLKJABTCHEHBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.